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Latarcin 3a

Cat. No.: B1576208
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Description

Origin and Context of Latarcins from Spider Venom

Discovery and Classification within Spider Venom Peptidomes

Latarcins are a group of short, linear, cationic antimicrobial and cytolytic peptides. researchgate.netmdpi.com They were first identified and purified from the venom of the spider Lachesana tarabaevi. researchgate.net Unlike many spider toxins that are rich in disulfide bonds, latarcins are linear peptides, meaning they lack these bridges. nih.gov This structural characteristic influences their mode of action. The venom of L. tarabaevi is unique due to its high concentration of these linear cytolytic polypeptides, which constitute approximately 80% of the total venom protein. nih.gov

A comprehensive analysis of the L. tarabaevi venom peptidome has identified several dozen components, which are categorized into five major groups: repetitive polypeptide elements (Rpe), latarcins (Ltc), met-lysines (MLys), cyto-insectotoxins (CIT), and latartoxins (LtTx). nih.gov Latarcin 3a, specifically, was first described in 2006. researchgate.netresearchgate.net It is a 20-amino-acid-long peptide with the sequence NH2-SWKSMAKKLKEYMEKLKQRA-COOH. nih.gov In aqueous solutions, it generally has a random structure, but in membrane-like environments, it adopts an α-helical conformation. researchgate.netnih.gov

PropertyThis compound (Ltc-3a)
Amino Acid Sequence SWKSMAKKLKEYMEKLKQRA
Length 20 amino acids
Net Charge +6
Hydrophobicity 35%
Molecular Mass 2483.3 Da
Structure α-helical in membranes

Lachesana tarabaevi as a Source of this compound

The spider Lachesana tarabaevi, a member of the Zodariidae family (also known as ant spiders), is the natural source of this compound. nih.govnih.gov The venom of this spider is a rich source of membrane-active peptides, with latarcins being a prominent family. nih.govkvinzo.com The venom's composition is distinctive because it primarily relies on linear cytolytic polypeptides rather than the disulfide-containing neurotoxic peptides commonly found in other spider venoms. nih.gov

The venom contains a diverse array of these peptides, and a full-scale peptidomic and cDNA library analysis has led to the identification of 33 membrane-interacting polypeptides. nih.gov These are classified into the five major groups mentioned earlier. nih.gov this compound is one of seven initially identified latarcins (Ltc 1, Ltc 2a, Ltc 3a, Ltc 3b, Ltc 4a, Ltc 4b, and Ltc 5) from this spider's venom. mdpi.com

Evolutionary Significance and Role in Innate Immunity

The presence of antimicrobial peptides (AMPs) like this compound in spider venom is believed to be a component of the host's innate immune system. nih.govresearchgate.net These peptides play a crucial role in defending against invading microorganisms. researchgate.net In the context of the spider's venom, these cytolytic peptides are thought to work synergistically with neurotoxins to paralyze prey and may also serve a defensive role by deterring predators. nih.gov

The evolutionary development of these peptides is also a subject of interest. For instance, toxins from the CIT family in L. tarabaevi venom have a modular structure, appearing to be composed of two shorter latarcin-like peptides. nih.gov This suggests that larger, more complex toxins may have evolved through the joining of smaller membrane-active peptides, with the two parts acting in synergy when covalently linked. nih.gov

Current Research Landscape and Biotechnological Potential of this compound

The unique properties of this compound have made it a subject of extensive research for various biotechnological applications. nih.govresearchgate.net Its broad-spectrum antimicrobial activity has been demonstrated against Gram-positive and Gram-negative bacteria, as well as some fungi. nih.govresearchgate.net For example, it has shown activity against Arthrobacter globiformis, Bacillus subtilis, and Escherichia coli. nih.govresearchgate.net

The mechanism of action for latarcins is often described by the "carpet" model, where the peptides accumulate on the surface of the cell membrane and cause disruption, leading to cell lysis. nih.govresearchgate.net This non-selective cytolytic action is a key feature of its function. nih.gov

Current research is focused on harnessing these properties for therapeutic purposes. The need for new antimicrobial agents is pressing due to the rise of antibiotic-resistant bacteria. nih.govnih.gov this compound and its synthetic analogs are being investigated as potential new antimicrobial drugs. nih.govnih.gov Furthermore, its cytotoxic effects are also being explored for their potential in developing new anti-cancer therapies. nih.govnih.govacspublisher.com Rational design of this compound analogs, by modifying its amino acid sequence to enhance properties like net charge and hydrophobicity, has been shown to improve its antibacterial and antitumor activities. researchgate.netnih.gov

OrganismActivity
Arthrobacter globiformisAntimicrobial
Bacillus subtilisAntimicrobial
Escherichia coliAntimicrobial
Pichia pastorisAntifungal
Saccharomyces cerevisiaeAntifungal

Structure

2D Structure

Chemical Structure Depiction
 B1576208 Latarcin 3a

Properties

bioactivity

Antibacterial, Antifungal

sequence

SWKSMAKKLKEYMEKLKQRA

Origin of Product

United States

Structural Elucidation and Conformational Dynamics of Latarcin 3a

Primary Structure Features and Post-Translational Modifications

The primary structure of a peptide is fundamental to its ultimate three-dimensional conformation and function. Latarcin 3a possesses a unique amino acid sequence and undergoes a key post-translational modification that is critical for its activity.

Amino Acid Composition and C-terminal Amidation

This compound is a 20-amino-acid-long peptide. nih.govnih.gov Its sequence is NH2-SWKSMAKKLKEYMEKLKQRA-COOH. nih.gov This composition results in a net positive charge of +6 and a hydrophobicity of 35%. nih.gov A significant post-translational modification of this compound is the amidation of its C-terminus. nih.govmdpi.com This modification, where the C-terminal carboxyl group is converted to an amide, is crucial for its biological activity. nih.gov Studies have shown that an unamidated version of a related latarcin, Ltc-3b-G, which has a glycine (B1666218) at the C-terminus instead of the amide, exhibits significantly lower antimicrobial activity. nih.gov

Table 1: Physicochemical Properties of this compound

Property Value
Amino Acid Sequence SWKSMAKKLKEYMEKLKQRA
Length (amino acids) 20
Net Charge +6
Hydrophobicity (%) 35
Molecular Mass (Da) 2483.3
C-terminal Modification Amidation

Comparative Sequence Analysis with Other Latarcin Peptides

The latarcin family consists of several peptides with varying degrees of sequence homology. nih.gov this compound and 3b are highly similar, differing by only a single amino acid at position 3. nih.gov In contrast, the sequence similarity with other latarcins, such as Latarcin 1, is lower. frontiersin.org For instance, a comparative analysis showed a 39.28% similarity between a synthetic peptide and Latarcin 1. frontiersin.org The differences in amino acid sequences among latarcins likely contribute to their diverse biological activities and mechanisms of action.

Secondary and Tertiary Structural Conformations in Biological Environments

The biological activity of this compound is intimately linked to its ability to adopt different secondary and tertiary structures depending on its environment.

Alpha-Helical Propensity in Membrane-Mimicking Conditions

In environments that mimic biological membranes, such as in the presence of lipid vesicles or helix-promoting solvents like trifluoroethanol (TFE), this compound exhibits a pronounced alpha-helical conformation. nih.govmdpi.comresearchgate.net Circular dichroism spectroscopy has confirmed that while largely unstructured in aqueous solutions, latarcins, including Ltc-3a, fold into α-helices when they come into contact with lipids. nih.govmdpi.com This induced helicity is a common feature of many membrane-active peptides and is essential for their insertion into and perturbation of the cell membrane. nih.gov It is suggested that Ltc-3a contains a rigid helical fragment of approximately 13 residues. nih.gov

Disordered State in Aqueous Solution

In an aqueous solution, this compound, like most other linear antimicrobial peptides, exists in a largely disordered or random coil state. nih.govnih.govresearchgate.net However, some studies suggest that Ltc-3a may retain a noticeable helical fold of about 30% even in aqueous buffer. mdpi.com This contrasts with many other latarcins that are almost entirely unstructured in water. nih.govmdpi.com The transition from a disordered state to an ordered alpha-helical structure upon encountering a membrane is a key aspect of its mechanism of action. nih.gov

Amphiphilicity and Hydrophobic Moment Analysis

The amphiphilic nature of the this compound helix is a critical determinant of its function. This property arises from the spatial segregation of hydrophobic and hydrophilic amino acid residues on opposite faces of the helix.

The calculated hydrophobic moment (µH) for this compound is 0.575. nih.gov The hydrophobic moment is a measure of the amphiphilicity of a helix; a high value indicates a strong separation of hydrophobic and hydrophilic faces. nih.gov This amphipathic character, with a distinct hydrophobic face and a positively charged hydrophilic face, facilitates the peptide's interaction with the negatively charged components of bacterial membranes and its subsequent insertion into the lipid bilayer. nih.govnih.gov Helical wheel projections visually represent this amphiphilicity, showing a clear segregation of nonpolar and polar residues. nih.gov

Advanced Methodologies for Structural Characterization

The determination of the three-dimensional structure and conformational behavior of this compound (Ltc-3a), a cytolytic peptide from the venom of the spider Lachesana tarabaevi, is fundamental to understanding its mechanism of action. researchgate.netnih.gov Advanced biophysical and computational techniques have been pivotal in elucidating its structural properties, particularly its transition from a disordered state in aqueous solution to a functional, ordered structure in membrane-like environments. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been a crucial tool for investigating the atomic-level structure of latarcins in environments that mimic the cell membrane. While detailed high-resolution structures are more extensively documented for other members of the latarcin family like Ltc1 and Ltc2a, the principles and findings from these studies are informative for understanding Ltc-3a. acs.orgacs.orgmdpi.comproteopedia.org

For related latarcins, ¹H NMR has been employed to determine their spatial structure in the presence of detergent micelles, such as sodium dodecyl sulfate (B86663) (SDS), which serve as a simplified membrane mimetic. acs.orgacs.orgproteopedia.org These studies revealed that peptides that are disordered in water adopt distinct helical structures within the micelles. For instance, the structure of Ltc1 was determined as a straight, uninterrupted amphiphilic α-helix, while Ltc2a adopts a helix-hinge-helix motif. acs.orgacs.org

Solid-state NMR spectroscopy has also been applied to the latarcin family to characterize the conformation and alignment of the peptides when bound to lipid bilayers composed of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) and 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG). mdpi.comresearchgate.net These experiments, using ¹⁵N-labeled peptides, can determine the tilt angle of the peptide helix relative to the membrane normal. researchgate.net The results show that different latarcins adopt varied alignments, with some lying flat on the membrane surface while others are tilted within the bilayer. mdpi.comresearchgate.net Although a specific high-resolution NMR structure for Ltc-3a is not as extensively published, NMR and other spectroscopic data collectively suggest a significant propensity for α-helical conformation in membranes, which serves as a foundational assumption for further computational studies. nih.govresearchgate.net

Table 1: Physicochemical and Structural Properties of this compound

Property Value Source(s)
Primary Sequence NH₂-SWKSMAKKLKEYMEKLKQRA-COOH researchgate.netnih.gov
Molecular Mass 2483.3 Da researchgate.netnih.gov
Length 20 amino acids researchgate.netnih.gov
Net Charge +6 researchgate.netnih.gov
Hydrophobicity 35% nih.gov
Conformation (Aqueous) Random coil / Disordered researchgate.netnih.gov

| Conformation (Membrane) | α-helical | researchgate.netnih.govnih.gov |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in various environments. For this compound, CD studies have been instrumental in demonstrating its conformational plasticity.

In aqueous buffer solutions, the CD spectrum of Ltc-3a is characteristic of a random coil or disordered conformation, which is typical for many linear, cationic antimicrobial peptides. nih.govmdpi.com However, upon introduction into membrane-mimicking environments, such as solutions containing trifluoroethanol (TFE) or phospholipid vesicles, the spectrum undergoes a dramatic change. nih.govresearchgate.net In the presence of lipid vesicles (e.g., DMPC/DMPG), the CD spectrum of Ltc-3a shows strong negative bands near 208 and 222 nm, which is the hallmark of an α-helical structure. mdpi.comresearchgate.net This indicates that the peptide folds upon binding to the lipid interface. mdpi.com

Comparative studies of the latarcin family have highlighted that Ltc-3a and its close relative Ltc-3b exhibit a particularly high α-helical content compared to other members like Ltc1, Ltc2a, and Ltc5. nih.govresearchgate.net This elevated helicity may be attributed to specific helix-stabilizing interactions, such as salt bridges, that are favored by its unique amino acid sequence. nih.gov This structural transition is a key feature of its biological activity, allowing it to transition from a soluble, inactive state to a membrane-inserted, active conformation.

Table 2: Secondary Structure of Latarcin Family Peptides in Membrane Environments (Inferred from CD Spectroscopy)

Peptide Predominant Secondary Structure in Lipids Key Spectral Features Source(s)
This compound High α-helical content Strong negative bands at ~208 and 222 nm nih.govmdpi.com
Latarcin 1 α-helical Negative bands indicative of α-helix nih.govmdpi.com

| Latarcin 2a | α-helical | Negative bands indicative of α-helix | nih.govmdpi.com |

Computational Approaches: Molecular Dynamics (MD) Simulations and Monte Carlo Simulations

Computational methods, including Molecular Dynamics (MD) and Monte Carlo (MC) simulations, provide dynamic, atomic-level insights that complement experimental data from NMR and CD. These techniques are used to refine experimentally derived structures and to simulate the peptide's interaction with a lipid bilayer over time.

For the latarcin family, MC simulations have been used to refine NMR structures by placing the peptide in an implicit water-octanol slab, which models the transition from an aqueous to a nonpolar membrane environment. acs.orgacs.orgproteopedia.org This approach helps to determine the most energetically favorable position and orientation of the peptide within the membrane interface. researchgate.net

MD simulations have been used to explore the conformational stability and behavior of Ltc-3a and its analogues in aqueous solution and in the presence of model membranes. nih.govresearchgate.net These simulations confirm that while the peptide is conformationally flexible in water, it rapidly adopts and maintains a stable α-helical structure when associated with a lipid bilayer. nih.govdntb.gov.ua Coarse-grain MD simulations, which simplify the atomic representation to study larger systems and longer timescales, have been initiated using a fully α-helical model of Ltc-3a, based on the strong indications from CD and NMR data. researchgate.net These simulations are valuable for predicting how the peptide inserts into and potentially disrupts the membrane, supporting a "carpet-like" or pore-forming mechanism of action. nih.govnih.gov

Molecular Mechanisms of Latarcin 3a Activity

Membrane Interaction and Permeabilization Pathways

The initial and most prominent mode of action for Latarcin 3a involves its interaction with the plasma membrane of target organisms. This interaction is driven by the peptide's cationic nature, which facilitates an electrostatic attraction to the negatively charged components of microbial membranes.

The primary mechanism proposed for this compound's membrane activity is the "carpet" model. nih.govfrontiersin.org In this model, the peptide monomers first bind to the outer surface of the cell membrane, arranging themselves parallel to the lipid bilayer. spandidos-publications.commdpi.com As more peptide molecules accumulate, they form a "carpet-like" layer on the membrane surface. nih.govspandidos-publications.com Once a critical threshold concentration is reached, this peptide carpet disrupts the membrane's structural integrity, leading to its permeabilization and eventual breakdown into micelle-like structures, a process akin to the action of a detergent. spandidos-publications.commdpi.com Planar lipid bilayer studies have provided evidence supporting this "carpet-like" mode of action for latarcins. researchgate.net

While the carpet model is a leading theory, alternative hypotheses involving pore formation have also been suggested for the latarcin family. nih.gov Specifically, studies have proposed that peptides of the this compound and 3b subgroup may perturb membranes through the formation of pores, a mechanism distinct from the detergent-like action of other latarcins like Ltc2a. nih.gov This hypothesis suggests that this compound could insert itself into the lipid bilayer, with multiple peptide molecules oligomerizing to form a channel or pore. However, research indicates that this compound induces a relatively low level of membrane leakage compared to other peptides, which may suggest that if pores are formed, they could be transient or part of a more complex mechanism rather than stable, large-scale channels. researchgate.netnih.gov

Regardless of the precise model, the interaction of this compound with the lipid bilayer leads to its significant deterioration. The process begins as the peptide, initially disordered in solution, binds to the membrane and folds into its active α-helical conformation. mdpi.com This binding and insertion process disrupts the ordered packing of the phospholipid molecules. nih.gov In the context of the carpet model, the accumulation of the peptide on the surface causes a reorientation of the lipid molecules, enhancing membrane fluidity before the structure ultimately disintegrates. mdpi.com Studies using techniques like ³¹P NMR on related latarcins have shown a deterioration of the phospholipid bilayer, confirming that these peptides cause significant structural perturbation. nih.gov Even if this compound does not cause massive physical leakage, its interaction is sufficient to disrupt the bilayer's integrity. mdpi.comresearchgate.net

Pore Formation Hypotheses

Specific Cellular and Subcellular Targets

Beyond generalized membrane disruption, research has identified more specific molecular targets for this compound, including crucial intracellular enzymes. Evidence suggests that the peptide's full antimicrobial effect may not be due solely to membrane lysis, as it can act slowly and without causing extensive leakage, pointing towards the ability to translocate across the membrane. mdpi.comresearchgate.netresearchgate.net

A key intracellular target of this compound is the F₁F₀-ATP synthase in Escherichia coli. nih.govnih.gov This enzyme is vital for bacterial energy production through oxidative phosphorylation. Studies have demonstrated that this compound can bind to and inhibit the membrane-bound F₁F₀-ATP synthase, leading to a significant loss of oxidative phosphorylation in wild-type E. coli. nih.gov This inhibitory action is considered a crucial component of its antimicrobial properties. nih.gov Further research has indicated that the binding site involves the βDELSEED-motif of the ATP synthase. mdpi.com It was also found that modifying the peptide with a C-terminal amide group can augment this inhibitory effect and enhance cell death. nih.gov

The observation that this compound can be highly effective without causing substantial membrane damage suggests it may penetrate the cell to engage with other internal components. mdpi.comresearchgate.net This ability to translocate points to a mechanism where the membrane is breached just enough to allow entry, after which the peptide can interfere with other vital cellular processes. While specific targets beyond ATP synthase are still a subject of investigation for this compound, the possibility of additional molecular targets has been noted. mdpi.comnih.gov For other antimicrobial peptides that operate intracellularly, known targets include components involved in DNA, RNA, and protein synthesis. nih.gov The slow-acting nature of this compound is consistent with a mechanism that involves translocation and interaction with such intracellular machinery. mdpi.comresearchgate.net

Table 2: Summary of Proposed Molecular Mechanisms for this compound
Mechanism/TargetDescriptionKey Research Findings
"Carpet" ModelPeptides accumulate on the membrane surface, disrupting it in a detergent-like manner after reaching a critical concentration.This is a primary proposed mechanism for Ltc-3a. nih.govfrontiersin.org
Pore FormationAn alternative hypothesis where peptides insert into and span the membrane to form channels or pores.Suggested as a possibility for the Ltc-3a/3b subgroup. nih.gov
Lipid Bilayer DeteriorationThe peptide induces disorder and structural failure of the phospholipid bilayer.Causes low leakage but significant structural perturbation. mdpi.comresearchgate.net
Inhibition of ATP SynthaseThe peptide specifically binds to and inhibits the F₁F₀-ATP synthase enzyme in E. coli.Confirmed as a key target, contributing significantly to antimicrobial action. nih.govmdpi.com
Intracellular TranslocationThe peptide passes through the cell membrane to act on targets within the cytoplasm.Supported by its slow action and low lytic activity at effective concentrations. mdpi.comresearchgate.netresearchgate.net

Mechanisms Underlying Selective Cytotoxicity

Differential Interactions with Bacterial vs. Eukaryotic Membranes

This compound exhibits distinct interaction patterns with bacterial and eukaryotic cell membranes, which is central to its selective action. nih.govnih.gov Bacterial membranes are rich in anionic phospholipids, which results in a net negative charge on their surface. nih.gov In contrast, eukaryotic membranes are primarily composed of zwitterionic phospholipids, rendering them electrically neutral. iiitd.edu.in

The cationic nature of Ltc-3a, conferred by its positively charged amino acid residues, facilitates a strong electrostatic attraction to the negatively charged bacterial membranes. nih.gov This initial binding is a crucial step in its antimicrobial activity. Once bound, Ltc-3a adopts an α-helical structure within the membrane environment, a conformational change that is essential for its function. nih.govnih.gov This structure allows the peptide to disrupt the bacterial membrane, leading to increased permeability and eventual cell death. kvinzo.comacs.org The "carpet" model has been proposed as one mechanism, where the peptides accumulate on the bacterial surface and disrupt the membrane once a threshold concentration is reached. nih.gov

Conversely, the interaction of Ltc-3a with the neutral surface of eukaryotic membranes, such as those of red blood cells, is significantly weaker. mdpi.com This results in a lower propensity to bind to and disrupt these membranes, explaining its relatively low hemolytic activity at concentrations where it is effective against bacteria. mdpi.comresearchgate.net While Ltc-3a can cause hemolysis at higher concentrations, its selective cytotoxicity is evident within a therapeutic window. nih.govmdpi.com

Table 1: Comparative Activity of this compound
Organism/Cell TypeMembrane ChargeLtc-3a InteractionObserved Effect
Bacteria (e.g., A. baumannii)Anionic (Negative)Strong electrostatic attraction, membrane insertion and disruptionHigh antimicrobial activity (MIC of 4 μg/ml) nih.gov
Eukaryotic Cells (e.g., erythrocytes)Zwitterionic (Neutral)Weak interaction, low membrane disruptionLow hemolytic activity at antimicrobial concentrations mdpi.comresearchgate.net

Influence of Membrane Composition on this compound Activity

The specific lipid composition of a membrane significantly influences the activity of this compound. mdpi.comfrontiersin.org Bacterial membranes are not only anionic but also have a distinct lipid profile, often containing significant amounts of phosphatidylethanolamine (B1630911) (PE) and phosphatidylglycerol (PG). frontiersin.org The presence of these specific lipids can modulate the interaction and disruptive capacity of antimicrobial peptides.

Studies using model membrane systems have shown that the action of latarcins is highly dependent on the lipid composition of the target bilayer. mdpi.com For instance, Ltc-3a demonstrates moderate antimicrobial activity but causes relatively low leakage in vesicles composed of POPC/POPG, which mimic certain aspects of bacterial membranes. researchgate.net This suggests that while it interacts with these membranes, its primary mechanism may not solely be large-scale pore formation but could involve more subtle disruptions or even translocation across the membrane to act on intracellular targets. nih.govmdpi.com

In contrast, eukaryotic membranes are characterized by the presence of cholesterol, which is largely absent in bacteria. iiitd.edu.in Cholesterol is known to increase the packing density and mechanical rigidity of lipid bilayers. This can hinder the insertion and disruptive action of antimicrobial peptides like Ltc-3a, further contributing to its selectivity. iiitd.edu.in The reduced fluidity of cholesterol-containing membranes presents a greater energetic barrier for the peptide to overcome, thereby protecting eukaryotic cells from its lytic effects. iiitd.edu.in

The ability of Ltc-3a to discriminate between different membrane compositions is a key determinant of its selective cytotoxicity, making it a subject of interest for the development of new antimicrobial agents with improved therapeutic indices. researchgate.netmdpi.com

Table 2: Effect of Membrane Components on this compound Activity
Membrane ComponentPredominantly Found InEffect on Ltc-3a Activity
Anionic Phospholipids (e.g., Phosphatidylglycerol)Bacterial MembranesPromotes electrostatic attraction and binding nih.gov
Zwitterionic Phospholipids (e.g., Phosphatidylcholine)Eukaryotic MembranesReduces electrostatic attraction iiitd.edu.in
CholesterolEukaryotic MembranesIncreases membrane rigidity, hindering peptide insertion iiitd.edu.in

Biological Activities and Pharmacological Efficacy of Latarcin 3a

Antimicrobial Spectrum and Efficacy

Latarcin 3a (Ltc-3a) exhibits a broad spectrum of antimicrobial activity, targeting both Gram-positive and Gram-negative bacteria. Its effectiveness is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the peptide required to inhibit visible microbial growth.

Antibacterial Activity against Gram-Positive Bacteria (e.g., Arthrobacter globiformis, Bacillus subtilis, Staphylococcus xylosus)

This compound has shown demonstrated activity against the Gram-positive bacterium Arthrobacter globiformis and Bacillus subtilis. nih.govresearchgate.net Studies have confirmed its action against various Gram-positive strains, although in some cases, it shows lower activity compared to other latarcins. For instance, Latarcin 6a is primarily active against Gram-positive bacteria. mdpi.com The antibacterial efficacy of latarcins against Gram-positive bacteria like Bacillus subtilis and Staphylococcus xylosus has been documented, with MIC values varying among the different latarcin peptides. mdpi.comnih.gov

Table 1: MIC Values of this compound Against Gram-Positive Bacteria

Bacterial Strain MIC (µg/mL) Reference
Arthrobacter globiformis Active nih.govresearchgate.net
Bacillus subtilis Active nih.govresearchgate.net
Staphylococcus xylosus Varies mdpi.com

Antibacterial Activity against Gram-Negative Bacteria (e.g., Escherichia coli, Acinetobacter baumannii, Klebsiella pneumoniae, Pseudomonas aeruginosa)

This compound displays notable activity against several Gram-negative bacteria. nih.govnih.gov It has been shown to be effective against Escherichia coli DH5-alpha and DH1 strains. nih.govresearchgate.net Research indicates that Ltc-3a has a low activity spectrum against many tested bacteria but shows efficacy against Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae with MIC values of 4, 128, and 128 µg/mL, respectively. nih.gov Although a specific MIC was not determined for E. coli in one study, a growth inhibition of 37% was observed at a concentration of 128 µg/mL. nih.gov The positive charge of latarcins is likely crucial for their ability to penetrate the outer membrane of Gram-negative bacteria. nih.gov

Table 2: MIC Values of this compound Against Gram-Negative Bacteria

Bacterial Strain MIC (µg/mL) Reference
Acinetobacter baumannii (ATCC 003321216) 4 nih.gov
Escherichia coli (ATCC 25922) >128 (37% inhibition) nih.gov
Klebsiella pneumoniae 128 nih.gov
Pseudomonas aeruginosa 128 nih.gov

Anti-biofilm Activity and Biofilm Inhibition Mechanisms

Biofilms are structured communities of bacteria that are notoriously difficult to eradicate. This compound has demonstrated significant anti-biofilm capabilities. It has been shown to inhibit biofilm formation by Acinetobacter baumannii and Escherichia coli with minimal biofilm inhibitory concentration (MBIC) values of 32 µg/mL and 16 µg/mL, respectively. nih.govresearchgate.net The mechanism of action is believed to involve the disruption of the bacterial membrane, a key step in preventing biofilm establishment. researchgate.net

Time-Kill Kinetics of Microbial Pathogens

Time-kill kinetic assays reveal the speed at which an antimicrobial agent kills a pathogen. Studies on peptides with similar mechanisms indicate that they can rapidly kill bacteria. For example, some peptides can completely eradicate Acinetobacter baumannii within an hour at their MIC concentration and within 10 minutes at higher concentrations. mdpi.com This rapid bactericidal action is often attributed to the swift disruption of the bacterial membrane. researchgate.net While specific time-kill kinetics for this compound are not detailed in the provided results, the mechanism of membrane disruption suggests a similarly rapid effect. kvinzo.com

Antifungal Activity (e.g., Pichia pastoris, Saccharomyces cerevisiae, Fusarium solani)

In addition to its antibacterial properties, this compound also exhibits antifungal activity. It has been shown to be effective against the yeasts Pichia pastoris and Saccharomyces cerevisiae. nih.govresearchgate.net The MIC of this compound for both of these yeasts is reported to be 20 µM. embrapa.br Furthermore, derivatives of latarcins have demonstrated activity against the filamentous fungus Fusarium solani. kvinzo.comresearchgate.netnih.gov

Table 3: Antifungal Activity of this compound

Fungal Strain MIC Reference
Pichia pastoris 20 µM embrapa.br
Saccharomyces cerevisiae 20 µM embrapa.br
Fusarium solani Active (derivatives) kvinzo.comresearchgate.netnih.gov

Anticancer Activity and Cytotoxicity on Tumor Cell Lines

This compound has also been investigated for its potential as an anticancer agent. researchgate.net For the first time, its anti-leukemia activity has been described, showing significant cytotoxicity against several tumor cell lines. nih.gov Specifically, Ltc-3a demonstrated cell viability rates of 20.5% for C1498 (murine myeloid leukemia), 10% for Kasumi-1 (acute human myeloid leukemia), and 30% for K562 (chronic myeloid leukemia) cell lines. nih.gov The cytotoxic effects of latarcins are believed to be linked to their membrane-active properties. nih.gov

Table 4: Cytotoxicity of this compound on Tumor Cell Lines

Cell Line Description Cell Viability (%) Reference
C1498 Murine Myeloid Leukemia 20.5 nih.gov
Kasumi-1 Acute Human Myeloid Leukemia 10.0 nih.gov
K562 Chronic Myeloid Leukemia 30.0 nih.gov

Efficacy against Hematologic Malignancies

This compound has shown notable cytotoxic effects against various hematologic cancer cell lines. nih.gov In a study evaluating its anti-leukemia activity, this compound was tested against a panel of human and murine leukemia and lymphoma cell lines. nih.govresearchgate.net The peptide exhibited a pronounced effect on myeloid-derived cell lines. nih.gov

At a concentration of 50 μM, this compound significantly reduced the viability of several hematologic malignant cell lines after 72 hours of incubation. Specifically, the cell viability was reduced to 10% in Kasumi-1 cells (acute human myeloid leukemia), 20.5% in C1498 cells (murine myeloid leukemia), and 30% in K-562 cells (chronic myeloid leukemia). nih.gov While the study also included Jurkat (human acute T cell leukemia), MOLT-4 (acute lymphoblastic leukemia), and Raji (Burkitt's lymphoma) cell lines, specific efficacy data for this compound against these lines were not detailed in the provided research. nih.govresearchgate.netresearchgate.net

Efficacy of this compound against Hematologic Malignancy Cell Lines
Cell LineType of MalignancyCell Viability (%)ConcentrationIncubation Time
C1498Murine Myeloid Leukemia20.550 µM72 h
Kasumi-1Acute Human Myeloid Leukemia1050 µM72 h
K-562Chronic Myeloid Leukemia3050 µM72 h
JurkatHuman Acute T Cell LeukemiaData not available--
MOLT-4Acute Lymphoblastic LeukemiaData not available--
RajiBurkitt's LymphomaData not available--

Induction of Apoptosis and Cell Viability Inhibition

The reduction in cancer cell viability by this compound is linked to the induction of apoptosis, a programmed cell death mechanism. researchgate.netoncotarget.com While detailed molecular studies on this compound-induced apoptosis in hematologic malignancies are emerging, the broader family of latarcins is known to exert cytotoxic effects that lead to apoptosis. researchgate.net The mechanism often involves the disruption of the cell membrane, which can trigger downstream apoptotic signaling pathways. oncotarget.commdpi.com For instance, the related peptide Latarcin 2a has been shown to induce phosphatidylserine (B164497) externalization on the surface of K562 cells, a hallmark of early apoptosis. nih.gov The significant decrease in viability of C1498, Kasumi-1, and K-562 cells treated with this compound strongly suggests the activation of apoptotic pathways. nih.gov

Exploration of Mechanistic Pathways in Antitumor Effects

The antitumor effects of this compound are believed to be primarily initiated by its interaction with the cancer cell membrane. kvinzo.com Latarcins, including this compound, are cationic and amphipathic peptides that can selectively target the anionic components often found in higher concentrations on the outer surface of cancer cell membranes compared to normal cells. oncotarget.comnih.gov

A proposed mechanism of action for latarcin toxins is the "carpet" model. nih.govscispace.com In this model, the peptide molecules accumulate on the surface of the target cell membrane. Once a threshold concentration is reached, they disrupt the membrane integrity, leading to cell lysis. nih.gov This interaction is facilitated by the α-helical structure that this compound adopts in a membrane-like environment. nih.gov The peptide's interaction with the cell membrane can lead to increased permeability, as suggested by studies on other latarcins. iiitd.edu.in This disruption of the cell membrane is a critical step that can lead to subsequent cellular events, including apoptosis. oncotarget.commdpi.com

Antiviral Activity

The antiviral properties of this compound are not as extensively documented as its antibacterial and anticancer activities. However, research on related latarcin peptides provides some insights into their potential antiviral capabilities.

Studies on Latarcin 1 (Ltc-1) have demonstrated significant inhibitory effects against the Dengue virus. researchgate.netnih.govnih.gov Ltc-1 was found to inhibit the Dengue virus protease NS2B-NS3 and reduce viral replication in infected cells. researchgate.netnih.govnih.gov Another study involving a fusion protein containing a latarcin peptide showed inhibitory effects against the Chikungunya virus. While some research has mentioned the role of Latarcin 1 in inhibiting Human Immunodeficiency Virus Type 1 (HIV-1), specific data on the direct activity of this compound against HIV-1 or Dengue virus is not currently available in the reviewed literature. frontiersin.orgnih.gov One study noted that fusing ribosome-inactivating proteins with antimicrobial peptides like latarcin could be a strategy to target different stages of a viral life cycle. mdpi.com

Evaluation of Hemolytic Activity and Host Cell Compatibility

A critical aspect of developing any therapeutic peptide is its compatibility with host cells, often initially assessed by its hemolytic activity—the ability to lyse red blood cells. This compound has been evaluated for its hemolytic activity against human erythrocytes. nih.govresearchgate.netmdpi.com

In one study, this compound exhibited significant hemolytic activity, causing 80% hemolysis at a concentration of 128 μg/ml. nih.gov The concentration required to cause 50% hemolysis (EC50) was determined to be 127 μg/ml. nih.gov Another study reported that at a concentration of 120 µM, this compound caused approximately 20% lysis of rabbit erythrocytes, indicating a degree of species-specificity or differing experimental conditions. scispace.com This level of hemolytic activity suggests that while this compound is effective against cancer cells, its selectivity may need to be optimized to improve its therapeutic window and ensure better host cell compatibility. nih.govresearchgate.net

Hemolytic Activity of this compound
PeptideHemolysis (%)ConcentrationErythrocyte Source
This compound80128 µg/mlHuman
This compound~20120 µMRabbit

Structure Activity Relationship Sar and Rational Design of Latarcin 3a Analogs

Identification of Critical Amino Acid Residues and Structural Motifs for Bioactivity

Latarcin 3a, a 20-amino acid cationic peptide from the venom of the spider Lachesana tarabaevi, demonstrates broad cytolytic activity. nih.gov Its function is intrinsically linked to its primary sequence and its ability to adopt a specific three-dimensional shape in different environments.

Structural Motifs: In aqueous solutions, many latarcins are disordered. nih.gov However, upon contact with membrane-mimicking environments, Ltc-3a folds into an α-helical structure. nih.govnih.gov This amphipathic α-helix is a crucial structural motif. nih.govmdpi.com It positions hydrophobic (non-polar) amino acids on one face of the helix and hydrophilic (polar and charged) residues on the opposite face. mdpi.com This segregation is fundamental to its membrane-disrupting mechanism. nih.gov Ltc-3a, in particular, is suggested to contain a rigid α-helical fragment of approximately 13 residues, which is believed to be central to its ability to form pores in membranes. nih.gov The design of synthetic analogs often focuses on this core helical region, such as the 5MAKKLKEYMEKLK17 fragment, which retains key physicochemical characteristics and the α-helix conformation. nih.gov

Impact of Peptide Length and Net Charge on Efficacy and Selectivity

Peptide Length: The native Ltc-3a is 20 amino acids long. nih.gov Rational design efforts have explored the use of shorter sequences, such as the 13-residue α-helical domain, to create more compact and potentially more specific analogs. nih.govresearchgate.net Studies on other α-helical antimicrobial peptides have shown a clear length dependence, where a minimum length is required to span the target membrane and exert activity. ub.edu Reducing the length, as in the case of the Lt-MAP analogs derived from Ltc-3a, is a strategy to refine activity and potentially reduce production costs. nih.gov

Net Charge: Ltc-3a is a cationic peptide with a net charge of +6. nih.gov This positive charge is crucial for its initial electrostatic attraction to the negatively charged components of bacterial and cancer cell membranes. nih.gov The density of this positive charge is directly correlated with its activity, particularly against Gram-negative bacteria. nih.gov However, an excessive increase in net charge can be detrimental. While it may enhance antimicrobial potency, it often leads to increased cytotoxicity against mammalian cells (like erythrocytes) and a loss of cellular selectivity. nih.gov Therefore, modulating the net charge is a key strategy; for instance, the analogs Lt-MAP1 and Lt-MAP2 were designed with a lower cationic charge than the parent Ltc-3a to improve their selectivity. nih.gov

Modulation of Hydrophobicity and Amphipathicity for Enhanced Properties

Hydrophobicity: Hydrophobicity, often increased by adding non-polar residues, can enhance a peptide's ability to partition into the lipid bilayer of cell membranes. nih.gov However, excessively high hydrophobicity can lead to indiscriminate interaction with eukaryotic cell membranes, resulting in high hemolytic activity and general cytotoxicity. nih.gov Ltc-3a has a hydrophobicity of 35%. nih.gov In the design of its analogs, this parameter was carefully adjusted. For example, Lt-MAP1 and Lt-MAP2 were designed to have greater hydrophobicity than the parent peptide, but changes in this property alone were not sufficient to guarantee improved antibacterial activity, highlighting the interplay with other factors like charge. nih.gov

Amphipathicity and Hydrophobic Moment: The amphipathic character, defined by the separation of hydrophobic and hydrophilic residues along the α-helix, is what allows the peptide to interact with the aqueous environment and the lipid core of membranes. nih.gov This property is quantified by the hydrophobic moment (µH). Ltc-3a has a hydrophobic moment of 0.575. nih.gov Rational design of the Lt-MAP analogs involved reorganizing the hydrophilic and hydrophobic faces of the helix to adjust this parameter. nih.gov The resulting analogs, Lt-MAP1, Lt-MAP2, and Lt-MAP3, exhibited increased hydrophobic moments of 0.740, 0.839, and 0.701, respectively, in an effort to enhance their membrane-disrupting capabilities while modulating their selectivity. nih.gov

Table 1: Physicochemical Properties of this compound and its Analogs. nih.gov
PeptideSequenceLength (aa)Net ChargeHydrophobicity (%)Hydrophobic Moment (µH)
Ltc-3a (full)SWKSMAKKLKEYMEKLKQRA20+635%0.575
Ltc-3a (model)MAKKLKEYMEKLK13+338%0.699
Lt-MAP1MAKKLKEYLEKLK13+346%0.740
Lt-MAP2MKKKLKEYLKKLK13+546%0.839
Lt-MAP3MKKKLKEYLKKLKK14+642%0.701

Strategies for Reducing Cytotoxicity and Improving Therapeutic Index

A major challenge in developing peptide-based drugs is their potential toxicity to host cells. Several strategies are employed to create this compound analogs with a better therapeutic index, meaning they are more potent against pathogens or cancer cells while being less harmful to normal cells.

Carefully planned amino acid substitutions can significantly reduce cytotoxicity. researchgate.net The goal is to decrease unwanted interactions with mammalian cell membranes, such as those of red blood cells, without compromising antimicrobial or anticancer activity. In the development of Lt-MAP analogs, substitutions were made to alter physicochemical properties. nih.gov For instance, the change from glutamic acid (anionic) to lysine (B10760008) (cationic) or alanine (B10760859) to the more hydrophobic leucine (B10760876) were key modifications. nih.gov These changes were instrumental in developing analogs that demonstrated low hemolytic activity (less than 20% hemolysis at high concentrations), a stark contrast to the known hemolytic potential of the parent Ltc-3a. researchgate.net

A significant limitation for natural L-amino acid peptides as therapeutic agents is their rapid degradation by proteases in the body. nih.gov One advanced strategy to overcome this is the creation of retro-inverso analogs. sciety.org This involves synthesizing the peptide with D-amino acids (the mirror image of natural L-amino acids) and in reverse sequence order. nih.govbiorxiv.org The resulting retro-inverso peptide can maintain a similar spatial arrangement of side chains to the parent L-peptide, allowing it to potentially retain biological activity. nih.gov Crucially, because proteases are specific for L-amino acids, retro-inverso peptides are highly resistant to proteolytic degradation, which can enhance their stability and bioavailability. nih.govbiorxiv.org While this approach can sometimes alter assembly properties and reduce potency, in other cases, it has been shown to improve potency, specificity, and host safety. sciety.orgresearchgate.net

Amino Acid Substitutions and Modifications

Development and Functional Evaluation of Bioinspired Synthetic Peptide Analogs (e.g., Lt-MAPs)

Drawing inspiration from the structure of Ltc-3a, researchers have developed and tested a first generation of synthetic analogs known as Lt-MAPs (Latarcin-derived Multifunctional Analogs). nih.govnih.gov The design process involved reducing the peptide length to a 13-residue α-helical core and making specific amino acid substitutions to modulate charge, hydrophobicity, and amphipathicity. nih.govresearchgate.net

Three primary analogs were created: Lt-MAP1, Lt-MAP2, and Lt-MAP3. nih.gov Their functional properties were evaluated against various targets:

Antitumor Activity: The peptides were evaluated for their cytotoxicity against several leukemia cell lines. nih.gov For the first time, antitumor activity was described for the parent Ltc-3a. nih.gov Among the analogs, Lt-MAP2 proved to be the most promising, showing significant reduction in the viability of C1498 and Kasumi-1 myeloid leukemia cells. nih.gov

Hemolytic Activity: A crucial part of the evaluation was assessing toxicity to normal cells. The designed Lt-MAPs did not cause significant hemolysis of erythrocytes, even at the highest tested concentrations (128 µg/ml), demonstrating a significant improvement in the therapeutic index compared to the parent peptide. researchgate.netnih.gov

This work demonstrates that the rational design of multifunctional peptides based on the Ltc-3a scaffold is a promising avenue for developing new therapeutic agents for infectious diseases and cancer. nih.gov

Table 2: Selected Bioactivity of this compound and its Analogs. nih.gov
PeptideMIC (µg/ml) vs. BacteriaAntitumor Activity (% Viable Cells)
A. baumanniiP. aeruginosaC1498 CellsKasumi-1 Cells
Ltc-3a412820.5%10%
Lt-MAP1>128>128>30%>30%
Lt-MAP2812818%5%
Lt-MAP364>128>30%>30%

Design Principles for Multifunctional Peptides

The development of multifunctional peptides from Ltc-3a is rooted in understanding the relationship between its amino acid sequence, physicochemical properties, and biological activity. nih.govfrontiersin.org Key characteristics of AMPs, such as net positive charge and amphipathicity, are central to their mechanism of action and are primary targets for modification in rational design. nih.gov

Researchers have focused on the α-helical region of Ltc-3a as a template for creating novel analogs. nih.gov The parent peptide's 13-residue α-helical segment, specifically the ⁵MAKKLKEYMEKLK¹⁷ region, was selected as the model for generating a new series of peptides. nih.govfrontiersin.org This segment was chosen for its inherent α-helical conformation and its physicochemical characteristics, including a net charge of +3 and 38% hydrophobicity. nih.gov

The primary goal of the rational design was to create shorter peptides while optimizing key parameters to enhance bioactivity. nih.govresearchgate.net The design principles involved:

Sequence Truncation: The length of the primary sequence was reduced to create more concise and potentially more stable peptide analogs. nih.govresearchgate.net

Modification of Physicochemical Properties: Punctual amino acid substitutions were made to modulate the net charge, hydrophobicity, amphipathicity, and the hydrophobic moment of the peptides. nih.govfrontiersin.org The intention was to increase the total net charge and adjust the hydrophobic moment while maintaining the α-helical structure. nih.gov

Helical Wheel Projection: The HeliQuest server was used to create helical wheel diagrams. nih.gov This computational tool helps visualize the distribution of hydrophobic and hydrophilic residues, allowing for a strategic rearrangement to enhance the amphipathic nature of the helix, which is crucial for membrane interaction. nih.govresearchgate.net

Following these principles, three analogs, designated Lt-MAP1, Lt-MAP2, and Lt-MAP3, were designed. nih.gov The modifications aimed to create peptides with potentially improved selectivity and efficacy against pathogenic cells while minimizing toxicity to host cells, such as erythrocytes. nih.govresearchgate.net

Table 1: Physicochemical Properties of this compound and its Designed Analogs

PeptideSequenceLength (aa)Net ChargeHydrophobicity (%)Hydrophobic Moment (µH)
Ltc-3a (parent) SWKSMAKKLKEYMEKLKQRA20+6350.575
Ltc-3a (fragment) MAKKLKEYMEKLK13+3380.699
Lt-MAP1 MAKKLKEYLEKLK13+3460.707
Lt-MAP2 KKKKLKEYLEKLK13+5380.529
Lt-MAP3 RRRRLKEYLERLR13+5380.529
Source: Adapted from de Oliveira et al., 2022. nih.gov

Evaluation of Analog Performance against Pathogens and Cancer Cells

The newly designed analogs underwent comprehensive functional evaluation to determine their efficacy as multifunctional agents against both bacterial pathogens and cancer cells. nih.govnih.gov

Antimicrobial Activity

The antimicrobial potential of Ltc-3a and its analogs was assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of Gram-negative and Gram-positive bacteria. nih.gov The parent peptide, Ltc-3a, showed a limited spectrum of activity, with notable MICs of 4 µg/ml against Acinetobacter baumannii and 128 µg/ml against Pseudomonas aeruginosa and Klebsiella pneumoniae. nih.gov

The performance of the analogs varied significantly:

Lt-MAP1 did not show any antibacterial activity against the tested strains. nih.gov

Lt-MAP2 was effective against several Gram-negative bacteria, with MIC values of 8 µg/ml for A. baumannii, 32 µg/ml for K. pneumoniae (ATCC 13883), and 64 µg/ml for a KPC-producing strain of K. pneumoniae. nih.gov

Lt-MAP3 demonstrated the most potent and broadest antibacterial activity among the analogs. nih.govresearchgate.netnih.gov

The peptides were also tested for their ability to inhibit biofilm formation, with MICs for this activity ranging from 4 to 128 µg/ml. nih.govnih.gov

Table 2: Minimum Inhibitory Concentration (MIC) of Ltc-3a and Analogs against Select Bacteria

PeptideA. baumannii (µg/ml)K. pneumoniae (ATCC) (µg/ml)P. aeruginosa (µg/ml)
Ltc-3a 4128128
Lt-MAP1 >128>128>128
Lt-MAP2 832128
Lt-MAP3 432128
Source: Adapted from de Oliveira et al., 2022. nih.gov

Anticancer Activity

The cytotoxic activity of the peptides was evaluated in vitro against a panel of leukemia cell lines. nih.gov The parent peptide, Ltc-3a, showed considerable cytotoxicity, reducing cell viability to 20.5% for C1498 cells, 10% for Kasumi-1 cells, and 30% for K562 cells at the tested concentration. nih.gov

Among the analogs, Lt-MAP2 emerged as the most promising anticancer agent. nih.govresearchgate.netnih.gov It significantly reduced the viability of C1498 and Kasumi-1 myeloid cell lines to 18% and 5%, respectively. nih.gov In contrast, Lt-MAP1 and Lt-MAP3 did not exhibit significant cytotoxic activity against the tested tumor cells at the same concentration. nih.gov

Importantly, the analogs were designed to be selective. Erythrocyte integrity assays showed that the synthetic peptides did not cause hemolysis at concentrations up to 128 µg/ml, indicating a degree of selectivity for pathogenic and cancerous cells over normal mammalian cells. nih.govresearchgate.netnih.gov

Table 3: Antitumor Activity of Ltc-3a and Analogs on Leukemia Cell Lines

PeptideC1498 (% viability)Kasumi-1 (% viability)K-562 (% viability)
Ltc-3a 20.510.030.0
Lt-MAP1 No significant activityNo significant activityNo significant activity
Lt-MAP2 18.05.0Not specified
Lt-MAP3 No significant activityNo significant activityNo significant activity
Source: Adapted from de Oliveira et al., 2022. nih.gov

Advanced Research Methodologies and Preclinical Assessment

In Vitro Assays for Biological Activity Quantification

In vitro assays are fundamental in the preclinical assessment of novel therapeutic compounds, providing critical data on their biological activity and potential mechanisms of action. For the peptide Latarcin 3a (Ltc-3a), a battery of in vitro tests has been employed to quantify its antimicrobial and cytotoxic properties.

Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is a cornerstone metric in antimicrobial research, defining the lowest concentration of a substance that prevents visible growth of a microorganism. igem.org For this compound and its rationally designed analogs, MIC values have been determined against a panel of both Gram-negative and Gram-positive bacteria. nih.govresearchgate.net

Standard microdilution broth methods are typically used, where bacterial strains are exposed to a range of peptide concentrations (e.g., 4 to 128 µg/ml) in microplates. nih.govnih.gov After an incubation period, often 18 hours at 37°C, the absorbance is measured (e.g., at 600 nm) to assess bacterial growth. nih.gov The MIC is the lowest peptide concentration showing no significant increase in absorbance. nih.gov

This compound itself has demonstrated a selective spectrum of activity. For instance, its MIC against Acinetobacter baumannii was recorded at 4 µg/ml, while against Pseudomonas aeruginosa and Klebsiella pneumoniae, the MIC was 128 µg/ml. nih.gov In some studies, against strains like E. coli ATCC, a specific MIC was not determined, though growth inhibition of 37-42% was observed at the highest tested concentration of 128 µg/ml. nih.gov The activity of this compound has also been noted against Arthrobacter globiformis, Bacillus subtilis, and Escherichia coli DH5-alpha. researchgate.net

The development of analogs, such as Lt-MAP2 and Lt-MAP3, has shown modulation of this activity. For example, Lt-MAP2 exhibited MICs of 8, 32, and 64 µg/ml against A. baumannii, K. pneumoniae (ATCC 13883), and K. pneumoniae (KPC), respectively. nih.govresearchgate.net

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Analogs

Compound Bacterial Strain MIC (µg/ml)
Ltc-3a Acinetobacter baumannii 4
Pseudomonas aeruginosa 128
Klebsiella pneumoniae 128
Lt-MAP2 Acinetobacter baumannii 8
Klebsiella pneumoniae (ATCC 13883) 32
Klebsiella pneumoniae (KPC 001450421) 64
Pseudomonas aeruginosa 128
Lt-MAP3 Acinetobacter baumannii 128
Escherichia coli 64

Minimum Biofilm Inhibitory Concentration (MBIC) Determination

Bacterial biofilms present a significant challenge in clinical settings, and assessing a compound's ability to inhibit their formation is crucial. mdpi.com The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm. creative-biolabs.com

The methodology for MBIC determination involves incubating bacteria with varying concentrations of the peptide in a 96-well plate for a period (e.g., 24 hours) that allows for biofilm formation. mdpi.com After incubation, planktonic cells are removed, and the remaining adherent biofilm is stained, commonly with crystal violet. researchgate.net The stained biofilm is then solubilized, and the absorbance is read to quantify the biofilm mass. The MBIC is determined as the lowest concentration that significantly reduces biofilm formation compared to a control. researchgate.netmdpi.com

For this compound and its derivatives, anti-biofilm activity has been demonstrated with inhibitory concentrations ranging from 4 to 128 µg/ml. researchgate.netnih.gov Specifically, against biofilms of Acinetobacter baumannii and Escherichia coli, analogs Lt-MAP2 and Lt-MAP3 were active at concentrations of 128 and 64 µg/ml, respectively. researchgate.net

Table 2: Minimum Biofilm Inhibitory Concentration (MBIC) of this compound Analogs

Compound Bacterial Strain MBIC (µg/ml)
Lt-MAP2 Acinetobacter baumannii 128
Escherichia coli 128
Lt-MAP3 Acinetobacter baumannii 64
Escherichia coli 64

Cell Cytotoxicity and Viability Assays

Beyond antimicrobial activity, understanding a peptide's effect on mammalian cells is vital for preclinical assessment. Cell cytotoxicity and viability assays measure the degree to which an agent is toxic to cells. dojindo.comhuborganoids.nl These assays are commonly performed on various cell lines, including tumor cells, to evaluate potential anticancer properties. nih.govresearchgate.net

For this compound, cytotoxic activity has been evaluated against a panel of hematological tumor cell lines. nih.gov In these assays, cells are seeded in microplates and treated with the peptide for a specified duration (e.g., 72 hours). researchgate.net Cell viability is then assessed using methods like the MTT or WST assay, which measure metabolic activity, or by direct cell counting. dojindo.com

This compound demonstrated notable anti-leukemia activity, reducing cell viability to 20.5% in C1498 (murine myeloid leukemia), 10% in Kasumi-1 (acute human myeloid leukemia), and 30% in K-562 (chronic myeloid leukemia) cell lines at a concentration of 50 µM. nih.gov The analog Lt-MAP2 also showed promising cytotoxic activity, particularly against C1498 and Kasumi-1 cells. nih.gov Importantly, the hemolytic activity of Latarcin analogs against erythrocytes was found to be low, with no hemolysis promoted at concentrations up to 128 µg/ml, suggesting a degree of selectivity for cancer cells over normal cells. nih.govnih.gov

Table 3: Cytotoxic Activity of this compound against Tumor Cell Lines

Cell Line Description Cell Viability (%) (at 50 µM Ltc-3a)
C1498 Murine Myeloid Leukemia 20.5
Kasumi-1 Acute Human Myeloid Leukemia 10
K-562 Chronic Myeloid Leukemia 30

Membrane Integrity Assays (e.g., Propidium Iodide Uptake, Dye-Leakage Fluorescence)

To elucidate the mechanism of action, particularly for antimicrobial and cytolytic peptides, membrane integrity assays are indispensable. These assays determine if a peptide kills cells by disrupting their plasma membrane.

Propidium Iodide (PI) Uptake: Propidium iodide is a fluorescent dye that cannot cross the membrane of live cells. nih.govfrontiersin.org When the membrane is compromised, PI enters the cell, binds to nucleic acids, and emits a strong red fluorescence. frontiersin.org An increase in fluorescence, often measured by flow cytometry or fluorescence microscopy, is a direct indicator of membrane permeabilization. nih.govfrontiersin.org Research on Latarcins has confirmed their membrane-disrupting activity on MRSA cells using the PI uptake assay. kvinzo.com This method allows for the discrimination between viable and dead bacteria based on membrane integrity. nih.gov

Dye-Leakage Fluorescence: This assay utilizes liposomes (artificial vesicles) encapsulating a fluorescent dye. acs.orgacs.orgnih.gov The addition of a membrane-active peptide can cause the formation of pores or the dissolution of the lipid bilayer, leading to the release of the encapsulated dye into the surrounding medium. acs.org This leakage results in a measurable increase in fluorescence. While this method has been applied to study other members of the Latarcin family, such as Ltc1 and Ltc2a, to understand their interaction with model membranes, it provides a valuable framework for assessing the membrane-disrupting capabilities of this compound. acs.orgacs.orgproteopedia.org For instance, studies on Ltc1 showed it did not induce dye leakage, suggesting a different mechanism than the "carpet" model proposed for Ltc2a. acs.org

Microscopic and Biophysical Approaches for Mechanistic Studies

High-resolution microscopic techniques are powerful tools for visualizing the interactions between peptides and cells, offering direct insights into the mechanisms of action.

Confocal Laser Scanning Microscopy

Confocal laser scanning microscopy (CLSM) is an advanced imaging technique that allows for the creation of high-resolution, three-dimensional images of a sample by rejecting out-of-focus light. eyewiki.orgupenn.edu In the study of cytolytic peptides, CLSM is used to investigate their effects on cells in detail. researchgate.netresearchgate.netnih.gov

For the Latarcin family of peptides, CLSM has been employed to study their action on both erythrocytes and cancer cells. researchgate.netresearchgate.netnih.gov By using fluorescently labeled peptides or co-staining with membrane and cellular organelle markers, researchers can visualize peptide localization, membrane disruption, and subsequent cellular events in real-time. This technique has been instrumental in exploring the relationship between the structure of Latarcins and their biological activity, providing a visual confirmation of their membrane-active properties. researchgate.netresearchgate.net

Solid-State 15N-NMR for Helix Alignment

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique used to determine the alignment and structure of membrane-bound peptides like this compound. chemrxiv.org By incorporating a specific 15N isotope label into the peptide's backbone, researchers can measure the chemical shift anisotropy, which provides precise information on the orientation of the peptide's alpha-helix relative to the lipid bilayer normal. acspublisher.com

In a comparative study of the latarcin family of peptides, this compound was analyzed in oriented lipid bilayers composed of a mixture of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG). The resulting solid-state 15N-NMR spectrum for this compound displayed a signal at approximately 93 ppm. This chemical shift value is indicative of a slightly tilted alignment of the peptide's helix within the membrane, as opposed to a flat, surface-bound orientation (which typically yields signals around 64–68 ppm) or a more deeply inserted, highly tilted state. This finding is crucial for understanding its mechanism of action at the membrane interface.

Peptide15N-NMR Signal (ppm)Inferred Membrane Alignment
This compound ~93Slightly tilted
Latarcin 2a~130Most tilted helix
Other Latarcins64–68Surface-bound

This table presents the solid-state 15N-NMR chemical shifts for various latarcins, indicating their respective alignments within a lipid membrane.

In Silico Modeling and Simulation for Predictive Analysis

Computational, or in silico, methods are indispensable for predicting the structural and functional properties of peptides, guiding rational design, and interpreting experimental data. These approaches allow for the simulation of peptide-membrane interactions at a molecular level.

Molecular Docking and Ligand-Protein Interaction Studies

While specific molecular docking studies focusing solely on this compound are not extensively detailed in the reviewed literature, the principles of such studies are applied in the rational design of its analogs. nih.gov This process involves creating three-dimensional models of the peptide to predict its interaction with target membranes or proteins.

For this compound, its α-helical structure is a key feature. It is known to assume a random coil structure in aqueous solutions but folds into an α-helix in membrane-like environments. nih.gov The rational design of this compound analogs often begins with modeling the parent peptide's α-helical region. For instance, the region spanning amino acid residues 5-17 (MAKKLKEYMEKLK) is frequently selected as a template for modifications due to its defined α-helical conformation and physicochemical properties. nih.gov

Servers and software like I-TASSER are used for comparative modeling to predict the three-dimensional structures of this compound and its derivatives. nih.gov These models are built by aligning the peptide's sequence with known structures from protein databases (like the Protein Data Bank) and using iterative simulations to assemble fragment-based templates. nih.gov The resulting models help visualize the peptide's structure and inform further interaction studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to correlate the physicochemical properties of a series of compounds with their biological activities. asm.orgnih.gov This method is widely used in drug discovery to predict the activity of new molecules and to optimize lead compounds. frontiersin.org For antimicrobial peptides (AMPs), QSAR models can identify the key structural determinants—such as charge, hydrophobicity, and amphipathicity—that are crucial for their efficacy. frontiersin.orgresearchgate.net

While the direct application of QSAR modeling specifically to this compound is not extensively documented in the available scientific literature, the methodology has been applied to the broader class of latarcin peptides and other AMPs. asm.orgresearchgate.net Such studies have revealed, for example, that the hydrophobicity of the N-terminal region of latarcins is a significant factor influencing their hemolytic activity. researchgate.net By establishing these relationships, researchers can rationally engineer peptides with improved therapeutic indices. A QSAR approach for AMPs typically involves calculating various molecular descriptors and using statistical methods like multiple linear regression to build a predictive model. nih.gov

Synthetic Production Methodologies (e.g., Solid-Phase Peptide Synthesis)

The chemical synthesis of this compound and its analogs is essential for research purposes, allowing for the production of pure peptides with specific modifications. The most common and efficient method for this is the stepwise solid-phase peptide synthesis (SPPS) using the Fmoc (N-(9-fluorenyl)methoxycarbonyl) strategy.

This process involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. Key steps in this process include:

Resin Selection : For this compound, which is C-terminally amidated, a Rink Amide resin (such as Rink Amide MBHA) is typically used.

Coupling : The carboxyl group of an incoming Fmoc-protected amino acid is activated and coupled to the free amino group of the resin-bound peptide. Reagents like 1,3-diisopropylcarbodiimide (DIC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) are used to facilitate this step in a solvent like N,N-dimethylformamide (DMF).

Deprotection : The Fmoc protecting group on the newly added amino acid is removed using a mild base, typically a solution of 4-methylpiperidine (B120128) in DMF, to expose a new amino group for the next coupling cycle.

Cleavage and Deprotection : Once the full peptide sequence is assembled, it is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail.

Purification and Verification : The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry.

Therapeutic Applications and Future Research Trajectories of Latarcin 3a

Potential as a Novel Therapeutic Agent

The unique membrane-disrupting mechanism of Latarcin 3a makes it a candidate for therapies targeting pathogenic cells. Its ability to selectively interact with and permeabilize microbial and cancer cell membranes while showing lower activity towards healthy host cells is a key area of investigation. nih.govfrontiersin.org

Addressing Antimicrobial Resistance Crisis

The global health crisis posed by antimicrobial resistance necessitates the development of new therapeutic agents with novel mechanisms of action. nih.govscielo.br this compound and its derivatives represent a promising alternative to conventional antibiotics. dntb.gov.ua The peptide has demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.gov Its proposed mechanism of action involves a "carpet" model, where the peptide accumulates on the surface of the bacterial membrane, disrupting its integrity and causing cell death. nih.gov

In one study, the native Ltc-3a peptide showed notable minimum inhibitory concentrations (MIC) against several bacterial strains, including Acinetobacter baumannii (MIC of 4 μg/ml). nih.gov However, its activity against other strains like E. coli was less potent. nih.gov To enhance its antimicrobial efficacy, researchers have employed rational design to create synthetic analogs. nih.govresearchgate.net By modifying the primary sequence of Ltc-3a to increase hydrophobicity and net charge, analogs with improved activity have been developed. researchgate.net For instance, an analog designated Lt-MAP3 was found to have the best antibacterial and anti-biofilm activity among the tested variants, with MIC values as low as 4 μg/ml against several resistant bacteria. nih.govresearchgate.net

Table 1: Antimicrobial Activity (MIC in μg/ml) of this compound and its Analog, Lt-MAP3

Bacterial Strain This compound (Native) Lt-MAP3 (Analog)
Acinetobacter baumannii 4 4
Pseudomonas aeruginosa 128 64
Klebsiella pneumoniae 128 128
E. coli ATCC 25922 >128 64
Staphylococcus aureus >128 128

Data sourced from de Moraes et al. (2022). nih.govresearchgate.net

Development of Anti-Cancer Therapeutics

This compound also exhibits cytotoxic activity against cancer cells, a characteristic shared by many membrane-active antimicrobial peptides. nih.gov The development of selective anti-cancer peptides is a significant challenge, but latarcins are considered promising candidates. researchgate.net The native Ltc-3a peptide has demonstrated significant anti-leukemia activity for the first time in recent studies. nih.gov It showed potent cytotoxicity against murine and human myeloid leukemia cell lines. nih.gov

To improve its therapeutic profile, rationally designed analogs of Ltc-3a have been synthesized and evaluated. researchgate.net These modifications aim to enhance selectivity for tumor cells while minimizing damage to normal cells. researchgate.net One such analog, Lt-MAP2, was identified as having the most potent antitumor activity among a series of variants, showing enhanced cytotoxicity against various leukemia cell lines compared to the parent peptide. nih.govresearchgate.netnih.gov Importantly, these analogs did not induce significant hemolysis at concentrations up to 128 μg/ml, suggesting a degree of selectivity for cancer cells over erythrocytes. nih.gov

Table 2: Anti-Leukemia Activity (% Cell Viability) of this compound and its Analog, Lt-MAP2, at 50 μM

Cancer Cell Line Cell Type This compound (Native) Lt-MAP2 (Analog)
C1498 Murine Myeloid Leukemia 20.5% 1.8%
Kasumi-1 Human Myeloid Leukemia 10.0% 1.0%
K562 Chronic Myeloid Leukemia 30.0% 3.0%
MOLT4 Acute Lymphoblastic Leukemia >50% 3.5%

Data sourced from de Moraes et al. (2022). nih.gov

This compound as a Cell-Penetrating Peptide for Intracellular Drug Delivery

Beyond its direct cytotoxic effects, the Latarcin family of peptides possesses properties characteristic of cell-penetrating peptides (CPPs). kvinzo.commdpi.com CPPs are short peptides, typically 5-30 amino acids long, capable of crossing cellular membranes and transporting various molecular cargoes, such as drugs and proteins, into cells. mdpi.comnih.gov This capability makes this compound and its relatives valuable tools for developing advanced drug delivery systems. researchgate.net

Cellular Translocation and Cargo Delivery Efficiency

The ability of latarcins to translocate across cell membranes is fundamental to their potential as delivery vectors. kvinzo.com While much of the detailed research in this area has focused on Latarcin 1, the findings provide a strong basis for the potential of other latarcins, including Ltc-3a. researchgate.net Studies on a peptide derived from Latarcin 1 (LDP) showed it had minimal intrinsic CPP activity and was cytotoxic. researchgate.net However, its efficiency and safety were dramatically improved through chemical modification. researchgate.net The efficiency of cellular uptake and cargo delivery often depends on the peptide's structure, the nature of the cargo, and the target cell type. nih.gov The translocation process can occur through direct membrane penetration or endocytic pathways, often followed by escape from endosomes into the cytoplasm. oncotarget.commdpi.com

Fusion Proteins and Targeted Delivery Strategies

To enhance the specificity and efficiency of drug delivery, latarcins can be engineered as fusion proteins. scielo.br This strategy involves linking the peptide to another protein or peptide sequence that provides a specific function, such as targeting a particular cell type or improving stability. eupati.euresearchoutreach.org

A prominent example from the latarcin family involves creating a chimeric peptide by fusing a Latarcin 1-derived peptide (LDP) with a nuclear localization sequence (NLS) from the Simian Virus T40 antigen. researchgate.net This fusion protein, LDP-NLS, exhibited significantly improved cell translocation efficiency into HeLa cells compared to the original peptide. researchgate.net Furthermore, the LDP-NLS construct successfully delivered a large protein cargo (β-galactosidase) into the cytoplasm of cells in its active form. researchgate.net Such strategies, which combine the membrane-translocating ability of latarcins with the targeting specificity of other molecules, hold immense promise for developing sophisticated drug delivery systems that can direct therapeutics to specific intracellular sites of action. researchgate.netscielo.br

Challenges in Clinical Translation and Drug Development

Despite the promising preclinical data for this compound and other antimicrobial peptides, several significant hurdles must be overcome for their successful clinical translation. mdpi.comwestlake.edu.cn A major challenge is the potential discrepancy between in vitro potency and in vivo efficacy. westlake.edu.cn Peptides can be susceptible to degradation by proteases in the body, which can reduce their stability and effective concentration at the target site. westlake.edu.cn

Furthermore, ensuring target specificity to minimize off-target toxicity is crucial. While Ltc-3a analogs have shown reduced hemolytic activity, a comprehensive evaluation of systemic toxicity is required. nih.govmdpi.com The large-scale and cost-effective production of therapeutic peptides also presents a significant manufacturing challenge. westlake.edu.cn Finally, as with any antimicrobial agent, the potential for bacteria to develop resistance over time remains a consideration, although the membrane-disruptive mechanism of peptides like this compound is thought to make resistance development less likely than for conventional antibiotics that target specific metabolic pathways. mdpi.com Addressing these challenges through continued rational design, formulation strategies, and rigorous preclinical and clinical testing will be essential to realizing the therapeutic potential of this compound. westlake.edu.cn

Stability and Proteolytic Degradation

The therapeutic potential of peptides like this compound is often limited by their stability in biological systems, where they are susceptible to degradation by proteases. This compound is a linear peptide, meaning it lacks disulfide bonds, which can make it flexible and potentially more vulnerable to proteolysis. nih.gov However, it possesses a key post-translational modification that contributes to its stability: C-terminal amidation. nih.gov This modification, resulting from the conversion of a C-terminal glycine (B1666218) residue, is not only crucial for its antimicrobial activity but is also thought to protect the peptide's terminus from degradation by exopeptidases. nih.gov

To further enhance stability, researchers are exploring the synthesis of modified versions of this compound. One such approach is the creation of retro-inverso analogues, where the sequence of amino acids is reversed, and their chirality is inverted. researchgate.net This strategy is designed to make the peptide less recognizable to proteases, thereby increasing its resistance to degradation. researchgate.net However, initial studies on retro-inverso analogues of antimicrobial peptides, including those related to this compound, suggest that the observed increases in potency may be more attributable to altered interactions with the cell membrane rather than improved proteolytic stability. researchgate.net Other strategies to improve peptide stability that could be applied to this compound include N-terminal acetylation, which has been shown to significantly increase protease resistance in other peptides, and cyclization of the peptide backbone. plos.org

Modification StrategyPotential Effect on this compound StabilityReference
C-terminal Amidation Present in native this compound, enhances antimicrobial activity and likely provides protection against exopeptidases. nih.gov
Retro-inverso Analogues Designed to increase resistance to proteases, though initial findings suggest other mechanisms may be more significant for potency. researchgate.net
N-terminal Acetylation A potential modification to decrease susceptibility to proteases. plos.org
Peptide Cyclization A potential modification to increase proteolytic stability. plos.org

Scalability of Production

The successful clinical application of this compound will depend on the ability to produce large quantities of the peptide in a cost-effective manner. Several methods are available for peptide production, including chemical synthesis and recombinant expression systems. researchgate.netplos.org For a peptide of this compound's size, solid-phase peptide synthesis is a viable option and has been used to produce the peptide for research purposes. nih.gov However, for large-scale production, chemical synthesis can be expensive. plos.org

Production MethodApplicability to this compoundKey ConsiderationsReference
Chemical Synthesis Used for producing this compound for research.Can be costly for large-scale production. nih.gov
Recombinant Production in E. coli Successfully used for other latarcins (e.g., Latarcin 1).A potentially scalable and cost-effective method. May require production as a fusion protein to avoid host toxicity. plos.orgbiorxiv.org
Heterologous Expression Systems A general method applicable to peptides like this compound.Choice of host (bacteria, yeast, etc.) and production system is crucial for cost-effective, large-scale production. researchgate.net

Emerging Research Directions and Unexplored Applications

Combination Therapies with Existing Drugs

An emerging area of research is the use of this compound in combination with existing therapeutic agents to enhance their efficacy or overcome resistance. In the context of cancer therapy, the anti-leukemic activity of this compound has been evaluated alongside the conventional chemotherapeutic drug daunorubicin (B1662515). nih.gov While daunorubicin was found to be more potent, the study of this compound and its analogues opens the door for investigating synergistic effects. nih.gov The rationale behind such combinations is that this compound, through its membrane-disrupting properties, could potentially increase the uptake of other drugs into cancer cells. A study on a fusion protein containing Latarcin 1 demonstrated that the presence of the latarcin peptide facilitated the entry of the protein into cancer cells and enhanced the activity of the chemotherapeutic agent doxorubicin. plos.org This suggests that this compound could be developed as an adjunct therapy to improve the effectiveness of existing anticancer drugs. plos.org

Further Elucidation of Specific Signaling Pathways

The primary mechanism of action for this compound is believed to be the disruption of cell membranes. nih.gov However, it is becoming increasingly clear that antimicrobial peptides can also have intracellular targets and modulate cellular signaling pathways. nih.govmdpi.com While the specific signaling pathways affected by this compound have not yet been extensively studied, research on other venom peptides provides some intriguing possibilities. nih.gov For instance, some peptides, once internalized, have been shown to interfere with key proteins such as protein kinases, which can ultimately lead to cell death. nih.gov The interaction of antimicrobial peptides with intracellular components can reinforce their cytotoxic efficacy. mdpi.com Future research should focus on identifying the intracellular targets of this compound and elucidating its effects on specific signaling pathways. This could reveal novel mechanisms of action and open up new therapeutic applications for this versatile peptide. The study of how antimicrobial peptides interact with and modulate host cell signaling is a growing field, with some peptides known to influence inflammatory and immune responses. openbiochemistryjournal.com

Q & A

Q. What experimental models are most appropriate for assessing Latarcin 3a's antimicrobial efficacy in vitro?

To evaluate this compound's antimicrobial activity, use standardized assays such as broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacterial strains. Include controls for solvent effects and validate results with time-kill kinetics assays to assess bactericidal vs. bacteriostatic effects. Ensure experimental conditions (e.g., pH, temperature) mimic physiological environments relevant to the target pathogens .

Q. How can researchers characterize the secondary structure of this compound to correlate it with functional activity?

Employ circular dichroism (CD) spectroscopy in aqueous and membrane-mimetic environments (e.g., SDS micelles) to analyze conformational changes. Compare results with computational predictions (e.g., PEP-FOLD3) and validate using nuclear magnetic resonance (NMR) for high-resolution structural insights. Document solvent composition and temperature parameters rigorously to ensure reproducibility .

Q. What methodologies are recommended for quantifying this compound's cytotoxicity in mammalian cell lines?

Use MTT or resazurin assays to measure cell viability across multiple cell types (e.g., HEK293, HepG2). Include dose-response curves and calculate selectivity indices (SI) by comparing cytotoxic concentrations (CC50) to antimicrobial MICs. Normalize data to positive (e.g., Triton X-100) and negative (untreated cells) controls to minimize experimental variability .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported cytotoxicity data for this compound across studies?

Cross-validate findings using primary cell cultures and in vivo models (e.g., zebrafish embryos) to assess tissue-specific toxicity. Apply meta-analysis frameworks to identify confounding variables (e.g., peptide purity, assay protocols) and use multivariate statistics to isolate factors contributing to discrepancies. Transparently report batch-to-batch variability in peptide synthesis .

Q. What experimental design strategies optimize the stability of this compound under physiological conditions?

Implement design of experiments (DoE) approaches, such as simplex centroid mixture designs, to test combinations of stabilizing agents (e.g., salts, lipids). Monitor degradation kinetics via HPLC and mass spectrometry under varying pH, temperature, and enzymatic conditions. Use response surface modeling to identify optimal formulation parameters .

Q. How can researchers investigate synergistic interactions between this compound and conventional antibiotics?

Conduct checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Validate synergism with time-kill curves and transcriptomic profiling (e.g., RNA-seq) to identify pathways modulated by combination therapy. Address methodological pitfalls, such as carryover effects, by including washout controls .

Q. What computational tools are effective for predicting this compound's interactions with microbial membranes?

Apply molecular dynamics (MD) simulations using software like GROMACS or CHARMM to model peptide-lipid interactions. Validate predictions with experimental techniques such as surface plasmon resonance (SPR) or fluorescence anisotropy. Cross-reference results with mutagenesis studies to pinpoint critical residues for membrane disruption .

Methodological Frameworks

Q. How should researchers formulate hypotheses about this compound's mechanism of action to guide experimental design?

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align hypotheses with gaps in existing literature. For example: "this compound disrupts bacterial membranes via carpet model mechanisms, as evidenced by dye-leakage assays and electron microscopy." Prioritize testable predictions over broad exploratory aims .

Q. What strategies ensure reproducibility when reporting this compound's bioactivity data?

Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Provide raw datasets, instrument calibration details, and stepwise protocols in supplementary materials. Use standardized units (e.g., µM for concentrations) and reference established controls (e.g., polymyxin B for membrane disruption assays) .

Q. How can researchers integrate multi-omics data to elucidate this compound's antimicrobial resistance profile?

Combine transcriptomics, proteomics, and metabolomics datasets using pathway enrichment tools (e.g., STRING, KEGG). Apply machine learning (e.g., random forest models) to identify resistance biomarkers. Validate findings with gene knockout/knockdown experiments in model organisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.